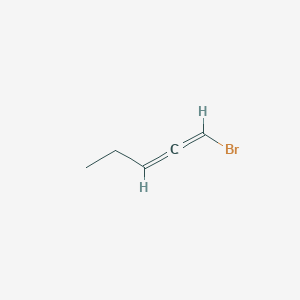

1-Bromo-penta-1,2-diene

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h3,5H,2H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCNNRYTKRIZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109182-79-8 | |

| Record name | 1-bromopenta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 1 Bromo Penta 1,2 Diene Systems

Electrophilic Additions to the Allene (B1206475) Moiety

The allene functionality in 1-bromo-penta-1,2-diene is susceptible to electrophilic attack. The outcome of these reactions, including the regioselectivity, is influenced by the nature of the electrophile and the reaction conditions.

Addition of Halogen Electrophiles

The addition of halogens, such as bromine (Br₂), to allenes proceeds via an electrophilic addition mechanism. libretexts.orgwikipedia.org In the case of this compound, the bromine molecule becomes polarized as it approaches the electron-rich double bonds of the allene. libretexts.org This induced dipole results in one bromine atom carrying a partial positive charge, rendering it electrophilic. libretexts.org The π electrons of one of the allene's double bonds attack the electrophilic bromine, leading to the formation of a bromonium ion intermediate. libretexts.orgwikipedia.org This three-membered ring intermediate is then attacked by the bromide anion (Br⁻) from the opposite side, resulting in an anti-addition product. libretexts.orgwikipedia.org

For conjugated dienes, which this compound can be considered due to the adjacent double bonds, both 1,2- and 1,4-addition products can be formed. slideshare.netmasterorganicchemistry.commasterorganicchemistry.com The reaction of bromine with dienes can yield regioisomers, and the product distribution can be influenced by temperature. chemtube3d.com At lower temperatures, the 1,2-addition product is typically favored (kinetic control), while at higher temperatures, the more stable 1,4-addition product may predominate (thermodynamic control). masterorganicchemistry.comchemtube3d.com

The general mechanism for halogen addition to a diene is as follows:

Electrophilic attack by the halogen on one of the double bonds to form a resonance-stabilized allylic carbocation or a cyclic halonium ion. slideshare.netmasterorganicchemistry.com

Nucleophilic attack by the halide ion at either of the carbons bearing the positive charge in the resonance hybrid, leading to the 1,2- or 1,4-addition product. masterorganicchemistry.com

Protonation and Formation of Stabilized Carbocations

Protonation of an allene, such as this compound, with a strong acid like hydrobromic acid (HBr) is an electrophilic addition reaction. libretexts.org The proton adds to the central sp-hybridized carbon of the allene. This regioselectivity is kinetically favored because it leads to the formation of a more stable vinyl cation intermediate, as opposed to protonation at a terminal carbon which would result in a less stable primary carbocation. msu.edu

The initial protonation of a conjugated diene system results in a resonance-stabilized allylic carbocation. masterorganicchemistry.comlibretexts.org This carbocation has the positive charge delocalized over two carbon atoms. libretexts.org Subsequent attack by the bromide nucleophile can occur at either of these positively charged centers, leading to a mixture of products. masterorganicchemistry.com

The stability of the resulting carbocation is a key factor in determining the reaction pathway. Carbocations are stabilized by several factors, including the number of adjacent alkyl groups (inductive effect) and resonance delocalization. stackexchange.commasterorganicchemistry.comtestbook.com In the case of protonated this compound, the resulting allylic carbocation is stabilized by resonance. libretexts.org

Nucleophilic and Organometallic Reactions

The bromine atom in this compound provides a handle for various nucleophilic and organometallic reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation and Transformations of Grignard Reagents from Bromoallenes

Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal in an ether solvent. wikipedia.orgsigmaaldrich.com Bromoallenes can be converted into the corresponding allenyl Grignard reagents. These reagents are highly reactive and can participate in a variety of transformations, including additions to carbonyl compounds. masterorganicchemistry.com

The formation of a Grignard reagent from this compound would involve the reaction with magnesium in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The resulting allenylmagnesium bromide can then react with electrophiles. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.com

| Reagent | Product Type after reaction with Carbonyl |

| Allenyl Grignard Reagent | Secondary or Tertiary Alcohol |

It is important to note that Grignard reagents are strong bases and will react with acidic protons, such as those in water or alcohols. sigmaaldrich.com Therefore, these reactions must be carried out under anhydrous conditions.

Indium-Mediated 1,2,4-Pentatrien-3-ylation of Carbonyl Compounds

Indium-mediated reactions offer a valuable method for the functionalization of carbonyl compounds. In the context of bromoallenes, indium can facilitate the coupling with aldehydes and ketones. researchgate.net For instance, the indium-mediated reaction of propargyl bromide derivatives with aldehydes can lead to the formation of homopropargylic alcohols. researchgate.netmdpi.com

The reaction of a bromoallene like this compound with a carbonyl compound in the presence of indium metal would likely proceed via an allenylindium intermediate. This intermediate would then add to the carbonyl group. Depending on the specific bromoallene and reaction conditions, a mixture of homopropargylic and allenic alcohol products can be obtained due to the potential for rearrangement of the organoindium intermediate. researchgate.net These reactions are often carried out in polar solvents like water or DMF. researchgate.net

Intramolecular Cyclization Reactions

Bromoallenes are versatile substrates for intramolecular cyclization reactions, leading to the formation of various cyclic structures. These reactions can be promoted by bases or transition metals like palladium. nih.govdivyarasayan.org For example, bromoallenes can act as allyl dication equivalents in tandem addition-cyclization reactions with binucleophiles to form heterocycles. acs.org

In a study by Xu and Huang, the base-mediated reaction of bromoallenes with 1,3-dicarbonyl compounds led to the synthesis of polysubstituted furans. nih.govacs.orgacs.org This transformation proceeds through an initial nucleophilic addition of the enolate of the 1,3-dicarbonyl compound to the allene, followed by an intramolecular cyclization. acs.org

Palladium-catalyzed intramolecular cyclizations of dienyl systems derived from bromoallenes have also been reported. divyarasayan.orgcapes.gov.br These reactions can lead to the formation of complex polycyclic frameworks, including those containing cyclopropane (B1198618) rings, through a cascade of cyclization and C-H activation steps. divyarasayan.org The specific outcome of these cyclizations is highly dependent on the substrate structure and the reaction conditions. divyarasayan.org

Tandem Addition-Cyclization Processes

Radical-Mediated Transformations

In addition to ionic pathways, bromoallenes can also undergo radical-mediated reactions.

The free-radical addition of hydrogen bromide (HBr) to bromoallene, typically initiated by peroxides or UV light, leads to the formation of dibromopropenes. cdnsciencepub.com The reaction of bromoallene with HBr can produce a mixture of 1,2- and 1,3-dibromopropenes. cdnsciencepub.com The regioselectivity of the bromine atom addition is influenced by the stability of the resulting radical intermediate. Addition of a bromine radical to the central carbon of the allene generates a stabilized allylic radical, which then reacts with HBr to form 1,2-dibromopropene. cdnsciencepub.com The stereochemistry of the resulting dibromopropenes can be complex, with both cis and trans isomers being formed. cdnsciencepub.com

Bromine Radical Additions: Regioselectivity and Intermediates

The addition of bromine radicals to allene systems, such as this compound, is a process influenced by reaction conditions and the substitution pattern of the allene. nih.gov Generally, the reaction favors the addition of the bromine radical to the central carbon of the allene moiety. nih.gov This regioselectivity is attributed to the formation of a more stable 2-bromoallyl radical intermediate. nih.govlibretexts.org

The stability of the resulting radical intermediate plays a crucial role in directing the regiochemistry of the addition. libretexts.orgjove.com For instance, in the radical addition of HBr to an alkene, the bromine radical adds to the less substituted carbon to form a more stable radical intermediate. jove.comyoutube.com In the case of allenes, the attack on the central carbon leads to a resonance-stabilized allyl radical. nih.govmasterorganicchemistry.com

Temperature and reactant concentrations can also affect the regioselectivity. nih.gov At lower temperatures and with an excess of HBr, the formation of the terminal addition product can be favored. nih.gov This is because the addition of the bromine radical to the terminal carbon is reversible, while the addition to the central carbon is not. nih.gov Increased methyl substitution on the allene enhances the reaction rate due to the increased stabilization of the 2-bromoallyl radical intermediate through hyperconjugation. nih.gov

The proposed mechanism involves the initial attack of a bromine radical on the allene. While attack can occur at either a terminal or the central carbon, the subsequent rearrangement to the more stable 2-bromoallyl radical is a key step. nih.gov This intermediate is stabilized by resonance, which delocalizes the unpaired electron. masterorganicchemistry.com

Three-Component Coupling Reactions Involving Allenes, Alkenes, and Allyl Bromides

A notable application of the reactivity of allenes is their participation in three-component coupling reactions. A bromine-radical mediated three-component coupling of allenes, electron-deficient alkenes, and allyl bromides has been developed for the synthesis of 2-bromo-1,7-dienes. rsc.orgrsc.org This one-pot reaction is typically initiated by a radical initiator like AIBN (2,2′-azobisisobutyronitrile). rsc.org

The reaction mechanism is proposed to proceed through a polarity-matched radical chain process. rsc.org Initially, a radical generated from the initiator abstracts a bromine atom from the allyl bromide to produce a bromine radical. This bromine radical then attacks the central carbon of the allene, forming a nucleophilic 2-bromoallyl radical intermediate. nih.govrsc.org This nucleophilic radical then selectively adds to the electron-deficient alkene, generating an electrophilic alkyl radical. nih.govrsc.org Finally, this alkyl radical abstracts a bromine atom from the allyl bromide to yield the 2-bromo-1,7-diene product and regenerate the bromine radical, thus propagating the chain reaction. nih.govrsc.org

This methodology has been shown to be effective for a variety of substituted allenes and electron-deficient alkenes, providing good to high yields of the corresponding dienes. rsc.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. rsc.orgresearchgate.net These reactions are crucial in the pharmaceutical and agrochemical industries for creating complex molecules. rsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. nih.govacs.org In the context of this compound, this reaction can be utilized to introduce aryl groups onto the allene scaffold.

The reaction of bromoallenes with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of arylated allenes. The catalytic cycle typically involves the oxidative addition of the bromoallene to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to give the final product and regenerate the Pd(0) catalyst. researchgate.net The choice of ligands, base, and reaction conditions is crucial for the success of the coupling, especially when dealing with potentially unstable substrates like some boronic acids. acs.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling of Bromoallenes with Arylboronic Acids

| Bromoallene Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Product | Yield (%) |

| 1-Bromo-3-methylpenta-1,2-diene | Phenylboronic acid | Pd(PPh₃)₄ | CsF | 1-Phenyl-3-methylpenta-1,2-diene | ~62% |

| This compound | 4-Methoxyphenylboronic acid | [Pd₂(dba)₃]/SPhos | K₃PO₄ | 1-(4-Methoxyphenyl)-penta-1,2-diene | >90% researchgate.net |

| Bromoallene with aryl bromide moiety | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Arylated allene | Good to excellent dlut.edu.cn |

This table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on specific reaction conditions.

In molecules containing multiple reactive sites, such as a bromophenyl-substituted bromoallene, achieving chemoselectivity in cross-coupling reactions is a significant challenge. Research has shown that in palladium-catalyzed Suzuki-Miyaura coupling reactions of bromoallenes bearing an aryl bromide moiety with arylboronic acids, the oxidative addition of the palladium catalyst occurs exclusively at the C-Br bond of the allene. dlut.edu.cn

This remarkable chemoselectivity is attributed to the lower free energy of the oxidative addition intermediate formed from the bromoallene compared to the one from the aryl bromide. dlut.edu.cn This allows for the selective functionalization of the allene portion of the molecule while leaving the aryl bromide intact for potential subsequent transformations. dlut.edu.cn This finding is of great value in synthetic chemistry for the construction of complex molecular architectures. dlut.edu.cn

Cyclization Acting as Allyl Dication Equivalents

Bromoallenes can serve as versatile building blocks in the synthesis of cyclic compounds, particularly medium-sized heterocycles. acs.orgmdpi.com In the presence of a palladium(0) catalyst, bromoallenes can act as allyl dication equivalents. acs.orgnih.govfigshare.com

This process involves the intramolecular cyclization of bromoallenes that have a tethered nucleophile (containing oxygen, nitrogen, or carbon). acs.orgmdpi.com The reaction is highly regio- and stereoselective, with the intramolecular nucleophilic attack occurring exclusively at the central carbon atom of the allene moiety. acs.orgmdpi.com

The proposed mechanism suggests the formation of an η³-allylpalladium complex as a key intermediate. acs.org This transformation is particularly useful for synthesizing seven- and eight-membered heterocycles, which are often challenging to prepare using other methods. acs.orgclockss.org The stereochemical outcome of the cyclization can be influenced by the nature of the nucleophile; for instance, bromoallenes with a carbon nucleophile can lead to eight-membered rings with a trans-configuration, while those with oxygen or nitrogen nucleophiles tend to form cis-rings. figshare.com

This methodology provides an efficient route to a variety of heterocyclic structures, including those with enamine or enol ether moieties, without the need for high-dilution conditions that are often required in medium-ring synthesis. clockss.org

Synthesis of Medium-Sized Heterocycles

The construction of medium-sized heterocycles (seven- to nine-membered rings) is a significant challenge in organic synthesis. Palladium-catalyzed intramolecular cyclization of bromoallenes bearing a tethered nucleophile provides an effective solution. mdpi.comacs.orgclockss.org This methodology leverages the unique reactivity of the bromoallene moiety, which, in the presence of a palladium(0) catalyst and an alcohol, behaves as an allyl dication equivalent. acs.orgclockss.orgresearchgate.net

The general mechanism involves the initial reaction of the bromoallene with a Pd(0) catalyst. This is followed by a highly regioselective intramolecular attack by a tethered nitrogen, oxygen, or carbon nucleophile exclusively at the central carbon of the allene system. acs.orgacs.org The subsequent reaction with an external nucleophile, such as an alkoxide from the solvent, leads to the formation of the medium-sized ring. clockss.orgacs.org This process avoids the need for high-dilution conditions often required for medium-ring synthesis. acs.orgclockss.org

A notable finding in these cyclizations is the stereochemical outcome, which is dependent on the nature of the intramolecular nucleophile. Research by Ohno and Tanaka demonstrated that bromoallenes with a five-atom tether terminating in a carbon nucleophile yield eight-membered rings with a trans-configuration. acs.org Conversely, when the tether contains an oxygen or nitrogen nucleophile, the corresponding eight-membered cis-heterocycles are formed selectively. acs.orgresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of Medium-Sized Heterocycles from Bromoallenes acs.org

| Entry | Bromoallene Substrate (Tethered Nucleophile) | Ring Size | Product (Yield) | Stereochemistry |

|---|---|---|---|---|

| 1 | N-Tosyl-tethered amine | 7 | Azepine (61%) | - |

| 2 | O-tethered alcohol | 8 | Oxocine (65%) | cis |

| 3 | C-tethered malonate | 8 | Carbocycle (75%) | trans |

Construction of Bicyclic Sulfamides

Bromoallenes are also pivotal precursors for the synthesis of complex bicyclic systems, such as bicyclic sulfamides. A tandem cyclization strategy has been developed for bromoallenes bearing a sulfamide (B24259) moiety in the tether. wiley.com This reaction constructs a bicyclo[3.3.0]octane skeleton in a highly regioselective manner. wiley.comresearchgate.net

The reaction proceeds through a tandem cyclization mechanism. The first step is an intramolecular nucleophilic attack by one of the sulfamide nitrogen atoms at the central carbon of the bromoallene. wiley.com This is followed by protonation, which generates an intermediate containing a bromomethyl group. A second intramolecular nucleophilic substitution by the other nitrogen atom of the sulfamide moiety then forms the second ring, completing the bicyclic structure. wiley.com

Interestingly, while this transformation can be catalyzed by palladium(0), it has been shown that some bromoallenes bearing a highly nucleophilic sulfamide group can undergo this tandem cyclization even in the absence of a palladium catalyst. wiley.comcapes.gov.br In these cases, the bromoallene intrinsically acts as an allyl dication equivalent, showcasing its inherent reactivity. wiley.comresearchgate.net The choice of solvent can influence the reaction outcome in the palladium-free system. wiley.com

Table 2: Synthesis of Bicyclic Sulfamide from a Bromoallene Precursor wiley.com

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield of Bicyclic Sulfamide |

|---|---|---|---|---|

| Pd(PPh₃)₄ (10 mol%), NaH (2.5 eq) | MeOH | 60 | 11.5 | 79% |

| NaH (2.5 eq) | MeOH | 60 | 16 | 75% |

| NaH (2.5 eq) | THF | 60 | 24 | 25% |

Allene Functionalization via Transition Metal Catalysis

Modular Allenylborylation of Alkenes

The direct difunctionalization of alkenes is a powerful tool for rapidly increasing molecular complexity. A significant advancement in this area is the palladium-catalyzed modular allenylborylation of unactivated alkenes using bromoallenes. researchgate.netresearchgate.net This reaction installs both an allenyl group and a boryl group across a carbon-carbon double bond in a single, highly regioselective and diastereoselective step.

Due to the high and often uncontrollable reactivity of simple bromoallenes, this transformation is most effective with S- and P-stabilized bromoallenes. researchgate.netresearchgate.net These substrates, which include sulfonyl- and phosphine (B1218219) oxide-substituted bromoallenes, are bench-stable and act as effective precursors for the allenyl moiety. The stabilizing group ensures that the palladium catalyst undergoes oxidative insertion into the allenyl-bromine bond and that the resulting allenyl-palladium intermediate has the requisite stability and reactivity for the subsequent steps. researchgate.net The reaction shows broad substrate scope, tolerating various functional groups on both the alkene and the bromoallene precursor. researchgate.netresearchgate.net

Oxidative Insertion of Palladium Species into Allenyl-Bromine Bonds

A fundamental step in the palladium-catalyzed cross-coupling reactions of bromoallenes is the oxidative addition (or insertion) of a palladium(0) complex into the carbon-bromine bond. researchgate.netnih.gov This process is analogous to the well-established oxidative addition of Pd(0) to aryl and vinyl halides and is the key initiation step in catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. chim.itnih.gov

The reaction involves a coordinatively unsaturated Pd(0) species, typically ligated by phosphines, which attacks the C(sp²)-Br bond of the allene. This forms a new allenyl-palladium(II) bromide complex. researchgate.netresearchgate.net The resulting organopalladium intermediate is central to the subsequent transformations. For instance, in the modular allenylborylation of alkenes, this allenyl-Pd(II) species is the key intermediate that coordinates to the alkene, leading to migratory insertion and eventual borylation. researchgate.net The stability and reactivity of this intermediate are crucial and can be tuned by the choice of ligands on the palladium and substituents on the allene. researchgate.netethz.ch

Oxidation Chemistry of Bromoallenes

Regioselectivity in Epoxidation

The epoxidation of allenes presents a complex challenge due to the presence of two adjacent, perpendicular double bonds. The regioselectivity of this reaction—the preferential oxidation of one double bond over the other—is dictated by a combination of electronic and steric factors associated with both the allene substrate and the oxidizing agent employed. In the case of this compound and related bromoallene systems, the presence of a halogen substituent introduces an additional layer of complexity, significantly influencing the reaction's outcome.

Research into the epoxidation of bromoallenes, particularly with powerful oxidants like dimethyldioxirane (B1199080) (DMDO), has revealed a strong regioselective preference for the bromine-bearing double bond (the Δ¹,² alkene). rsc.orgresearchgate.netrsc.org This is somewhat counterintuitive, as the electron-withdrawing nature of the bromine atom would typically be expected to decrease the nucleophilicity of the adjacent double bond, making it less reactive towards electrophilic epoxidation agents. wikipedia.org

Studies on 1-bromo-1,3-di-tert-alkylallenes have been particularly insightful. The epoxidation of these compounds with DMDO proceeds with high regioselectivity to attack the C1-C2 double bond. rsc.orgrsc.org This reaction leads to the formation of the first stable and, in some cases, crystalline bromoallene oxides. rsc.org The reaction is also noted for its high degree of facial selectivity, yielding single diastereomers of the E-olefin products. researchgate.netrsc.org

The stability of the resulting bromoallene oxide is highly dependent on the substitution pattern of the allene. For instance, while 1-bromo-1,3-di-tert-alkylallenes yield stable allene oxides, the epoxidation of 3-n-alkyl-1-bromo-allenes is thought to produce a transient bromoallene oxide intermediate. rsc.org This intermediate is presumed to spontaneously rearrange to a bromocyclopropanone, which then undergoes a Favorskii rearrangement to yield α,β-unsaturated carboxylic acids. rsc.org In these cases, determining the initial site of epoxidation is challenging, as the epoxidation of either double bond could potentially lead to the same final product. rsc.org

Density Functional Theory (DFT) calculations performed on model bromoallenes have attempted to rationalize the observed regioselectivity. An NBO (Natural Bond Orbital) analysis on a representative bromoallene indicated that the C2-C3 double bond's localized occupied p-orbital is actually higher in energy than that of the C1-C2 double bond, suggesting a greater intrinsic electronic nucleophilicity at the 2,3-position. rsc.org Despite this, the reaction selectively occurs at the bromine-substituted double bond, indicating that other factors, possibly involving interactions between the oxidant and the bromine atom or steric hindrance, override the simple electronic preference. rsc.orgrsc.org The choice of oxidant is crucial, as peracids under acidic conditions can lead to a multitude of products, complicating the isolation of specific allene oxides. rsc.org

Research Findings on Bromoallene Epoxidation

The table below summarizes the regioselective outcomes observed in the epoxidation of various bromoallene substrates using DMDO.

Mechanistic Investigations and Elucidation of Reaction Pathways for 1 Bromo Penta 1,2 Diene

Kinetic Studies of Bromoallene Formation

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For bromoallenes, these studies have shed light on the conversion of precursor molecules into the allene (B1206475) structure.

Research into the formation of 1-bromo-3-methylpenta-1,2-diene from 3-methylpent-1-yn-3-ol using hydrobromic acid and cuprous bromide has shown that the reaction follows first-order kinetics. rsc.org This means the rate of the reaction is directly proportional to the concentration of the starting propargyl alcohol. The investigation, conducted between 0 and 25°C, determined the rate constant, half-life, and activation energy for this conversion. rsc.org The data supports a mechanism where the reaction proceeds through a specific intermediate, leading to the formation of the bromoallene. rsc.org

Table 1: Kinetic Data for the Formation of 1-Bromo-3-methylpenta-1,2-diene

| Temperature (°C) | Rate Constant (k) | Half-Life (t½) |

|---|---|---|

| 0.00 | Data not available | Data not available |

| 20.80 | Data not available | Data not available |

| 25.20 | Data not available | Data not available |

Activation Energy (Ea) for the reaction has also been determined. rsc.org

Intermediates in Bromoallene Transformations

The reactions involving bromoallenes are often complex and proceed through various transient species known as intermediates. The nature of these intermediates dictates the final products and their stereochemistry.

Evidence suggests the involvement of an acetylene-copper(I) π-complex as a key intermediate in the formation of 1-bromoallenes from propargyl alcohols in the presence of a copper(I) catalyst. rsc.org This complex is formed by the interaction of the copper(I) catalyst with the triple bond of the propargyl alcohol. This interaction facilitates the subsequent reaction steps.

The conversion of the acetylene-copper(I) π-complex to the 1-bromoallene is proposed to occur through a stereospecific SNi′ process. rsc.org An SNi′ (Substitution Nucleophilic internal with rearrangement) reaction is a type of nucleophilic substitution where the nucleophile attacks from the same side as the leaving group, leading to retention of configuration. In this context, "stereospecific" means that starting materials differing only in their configuration are converted into stereoisomeric products. masterorganicchemistry.com This high degree of stereochemical control is a significant feature of this reaction pathway.

In radical addition reactions involving allenes, the initial attack of a radical species can occur at either the central or a terminal carbon of the allene system. This leads to the formation of either vinylic or allylic radical intermediates. nih.gov For instance, the addition of a bromine radical to an allene can initially form a bridged radical intermediate, which then rapidly rearranges to the more stable allylic or vinylic radicals. nih.gov The regioselectivity of the addition can be influenced by factors such as temperature and reactant ratios. nih.gov These radical intermediates are key to understanding the formation of various products in radical-mediated transformations of bromoallenes.

In the presence of a palladium(0) catalyst, bromoallenes can act as allyl dication equivalents. nih.gov This concept is particularly relevant in tandem cyclization reactions. For example, bromoallenes bearing a sulfamide (B24259) group can undergo palladium-catalyzed cyclization to form bicyclic sulfamides. nih.gov The palladium catalyst promotes the initial cyclization onto the central carbon of the allene, leading to the formation of seven- or eight-membered rings. nih.gov In some cases, these bromoallenes can behave as allyl dication equivalents even without a palladium catalyst, yielding five- or six-membered rings. nih.gov The ability to form different ring sizes from the same starting material by simply changing the reaction conditions highlights the versatility of this methodology. nih.gov

Oxidative Addition Intermediates in Cross-Coupling Reactions

In palladium-catalyzed reactions, the oxidative addition of bromoallenes like 1-bromo-penta-1,2-diene to a Pd(0) complex, often stabilized by phosphine (B1218219) ligands, generates a Pd(II)-allenyl intermediate. wiley-vch.deuu.nl Mechanistic studies suggest that for many cross-coupling reactions, a monoligated palladium species, [PdL], is the active catalyst that undergoes oxidative addition. wiley-vch.de The resulting intermediate is a square planar Pd(II) complex, which is the resting state of the catalyst in some catalytic cycles. wiley-vch.de

The nature of the subsequent steps, such as transmetalation and reductive elimination, is highly dependent on the reaction partners and conditions. nih.govd-nb.info For instance, in Suzuki couplings, the Pd(II)-allenyl intermediate reacts with an organoboron reagent. researchgate.net In Heck-type reactions involving 1,2-dienes, the initial oxidative addition is followed by insertion of an alkene and subsequent β-hydride elimination. nih.gov The high reactivity of the allene moiety in this compound makes it a versatile building block in these transformations. nih.gov

Nickel-catalyzed cross-couplings also proceed via oxidative addition, but the mechanistic details can differ from palladium-catalyzed systems. researchgate.netacs.org Nickel's smaller atomic radius and different electronic properties can lead to distinct reactivity and selectivity. researchgate.net The oxidative addition to Ni(0) is a key step in forming the active Ni(II) intermediate that drives the catalytic cycle forward. acs.org

A less common but mechanistically significant pathway involves the initial formation of an anionic organopalladate(0) intermediate through transmetalation, followed by oxidative addition. This reverses the conventional sequence of elementary steps in cross-coupling reactions. d-nb.info

Table 1: Key Intermediates in Cross-Coupling Reactions of this compound

| Reaction Type | Catalyst System | Key Intermediate | Subsequent Step |

| Suzuki Coupling | Pd(0)/Ligand | Pd(II)-allenyl complex | Transmetalation |

| Heck Reaction | Pd(0)/Ligand | Pd(II)-allenyl complex | Alkene Insertion |

| Nickel-Catalyzed Coupling | Ni(0)/Ligand | Ni(II)-allenyl complex | Varies |

| Alternative Pathway | Pd(0)/Ligand | Organopalladate(0) | Oxidative Addition |

Stereochemical Control and Selectivity

The stereochemical outcome of reactions at the chiral center of this compound is a critical aspect of its chemistry, providing insights into reaction mechanisms. rutgers.edu Depending on the reaction conditions and reagents, processes can occur with either retention or inversion of the allene's axial chirality. researchgate.netrutgers.edu

A notable example is the Suzuki coupling of 2-bromo-1,3-dienes, a class of compounds structurally related to this compound. In these reactions, the stereochemical course can be controlled by the polarity of the solvent. researchgate.net When the reaction is performed in a nonpolar solvent like toluene, the coupling proceeds with retention of the double bond configuration. Conversely, using a polar solvent system such as DMA/MeCN leads to an inversion of configuration. researchgate.net This solvent-dependent stereoselectivity offers a powerful method for synthesizing either E- or Z-trisubstituted conjugated alkenes from a single diastereomer of the starting bromo-diene. researchgate.net

This phenomenon is attributed to different operative mechanisms or transition states being favored in different solvent environments. While the precise mechanism for this compound itself under these conditions is not explicitly detailed in the provided search results, the principles observed for analogous 2-bromo-1,3-dienes are highly relevant. The ability to switch between retention and inversion by simply changing the solvent is a significant advantage in stereoselective synthesis. researchgate.net

Table 2: Solvent Effect on Stereochemistry in Suzuki Coupling of 2-Bromo-1,3-dienes

| Solvent | Stereochemical Outcome | Diastereomeric Ratio (dr) |

| Toluene | Retention | up to >99:1 |

| DMA/MeCN | Inversion | up to 98:2 |

The allene functionality of this compound can participate in various cyclization reactions, where the control of diastereoselectivity is paramount for the synthesis of complex molecular architectures. thieme-connect.de Transition-metal-catalyzed carbocyclization reactions, such as [m+n+2] cycloadditions, are powerful methods for constructing cyclic systems with high levels of stereocontrol. thieme-connect.de

For instance, ruthenium complexes have been shown to catalyze the [2+2+2] cyclotrimerization of alkynes, and related processes can be envisioned for allenes. thieme-connect.de In such reactions, the facial selectivity of the approach of the coupling partners to the metal center and the subsequent migratory insertions determine the stereochemistry of the newly formed chiral centers in the product.

While specific examples detailing the diastereoselectivity of this compound in cyclization reactions are not extensively covered in the search results, the general principles of metal-catalyzed cyclizations of unsaturated systems are applicable. thieme-connect.de The substitution pattern on the diene and the nature of the metal catalyst and its ligands play a crucial role in directing the stereochemical outcome. thieme-connect.de For example, in intramolecular Diels-Alder reactions, the tether connecting the diene and dienophile can dictate a highly endo-selective cyclization, leading to specific diastereomers. nih.gov

The epoxidation of the double bonds in this compound presents a challenge in facial selectivity due to the presence of two distinct π-systems. The reactivity and selectivity are influenced by the electronic and steric environment of each double bond. In related bromoallene-containing marine metabolites, the epoxidation of a double bond is a key step, and the facial selectivity is directed by the existing stereochemistry within the molecule. acs.org

For example, in the synthesis of 12-epoxyobtusallene IV, the epoxidation of an olefin exposes its Re face while the Si face is sterically blocked, leading to the formation of a specific epoxide diastereomer. acs.org This type of substrate control is a common strategy for achieving high facial selectivity in the epoxidation of complex molecules.

The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols. nih.gov While this compound is not an allylic alcohol itself, this methodology highlights the potential for catalyst-controlled facial selectivity in the epoxidation of prochiral alkenes. The choice of chiral ligand or catalyst can direct the oxidizing agent to one face of the double bond over the other. uou.ac.in The electronic effects of substituents can also play a role; for instance, the π-face preference in the epoxidation of certain cyclohexenol (B1201834) derivatives has been attributed to electrostatic stabilization of the transition state. researchgate.net

Influence of Substituent Effects on Reactivity

Substituents on the this compound framework can exert significant steric effects, influencing the molecule's reactivity and selectivity in various transformations. Sterically bulky groups can hinder the approach of reagents to a reactive site, leading to deactivation or altered regioselectivity.

In cross-coupling reactions, steric hindrance can affect the rate of oxidative addition. For example, in nickel-catalyzed cross-electrophile coupling, sterically hindered vinyl bromides have shown reduced or no reactivity. acs.org Similarly, in palladium-catalyzed reactions, the steric bulk of phosphine ligands is a well-known parameter for tuning catalyst activity. wiley-vch.de While not directly about substituents on the diene itself, this illustrates the principle that increased steric crowding around the reaction center can impede catalysis.

Conversely, steric effects can be exploited to achieve selectivity. In some cases, a bulky substituent can block one face of a molecule, directing an incoming reagent to the less hindered face, as seen in certain epoxidation reactions. acs.org The interplay between steric and electronic effects is crucial; in some Diels-Alder reactions of halocycloalkenones, the electronic activation provided by the halogen outweighs its steric deactivating effect. nih.gov The specific impact of substituents on the pentyl chain of this compound would depend on their size and position relative to the reactive allene and bromo-vinyl moieties.

Electronic Effects on Radical Reactivity

The radical reactivity of this compound is significantly influenced by the electronic properties of the bromine substituent on the allenic framework. Allenes, characterized by their cumulated double bonds, can undergo radical additions at the central (C2) or terminal (C1 and C3) carbons. The regioselectivity of this attack is dictated by the stability of the resulting radical intermediate and the electronic nature of both the attacking radical and the allene itself.

Kinetic studies on the free-radical addition of hydrogen bromide (HBr) to various allenes have shown that the distribution of products is dependent on factors such as temperature and reactant concentrations. nih.gov For substituted allenes, the regioselectivity of radical attack is governed by the formation of the most stable radical intermediate. In the case of this compound, a radical attacking the central C2 carbon would lead to a vinyl radical, while attack at the terminal C3 carbon would generate an allyl radical stabilized by resonance. The bromine substituent at C1 would further influence the stability of these intermediates.

The relative reactivity of allenes towards radical addition is influenced by the substitution pattern. For instance, increasing methyl substitution on the terminal carbons of an allene enhances its reactivity towards electrophilic radicals due to the electron-donating nature of methyl groups. nih.gov Conversely, the electron-withdrawing bromine atom in this compound is expected to decrease the rate of reaction with electrophilic radicals compared to its non-halogenated counterpart, penta-1,2-diene.

Table 1: Predicted Relative Reactivity of Allenes towards an Electrophilic Radical

| Compound | Substituent at C1 | Electronic Effect of Substituent | Predicted Relative Reactivity |

|---|---|---|---|

| Penta-1,2-diene | H | Neutral | Baseline |

| 1-Methyl-penta-1,2-diene | CH₃ | Electron-donating | Higher |

| This compound | Br | Electron-withdrawing | Lower |

This table illustrates the predicted trend in reactivity based on the electronic effects of substituents. Actual rate constants would require experimental determination.

The mechanism for the free-radical addition of HBr to an allene involves a chain reaction. A bromine radical, generated from HBr, can add to either the terminal or central carbon of the allene. Addition to the central carbon is often favored as it leads to a more stable 2-bromoallyl radical intermediate. nih.gov However, the reversibility of the addition to the terminal carbon can influence the final product ratio, especially at different temperatures. nih.gov

Directing and Ligand-Tuning Effects of Bidentate Groups

The use of directing groups and the tuning of ligands are powerful strategies in modern synthetic chemistry to control the regioselectivity and efficiency of catalytic reactions. nih.govrsc.org In the context of this compound, while specific literature is scarce, the principles of these effects can be applied to predict and design novel transformations. Bidentate ligands, which can chelate to a metal center, play a crucial role in defining the geometry and electronic properties of the catalyst, thereby influencing the outcome of the reaction. cmu.edu

In palladium-catalyzed reactions, for instance, bromoallenes can act as allyl dication equivalents. acs.orgclockss.org The regioselectivity of nucleophilic attack on the allene moiety can be controlled by the choice of ligands on the palladium catalyst. Bidentate phosphine ligands, with their varying bite angles and electronic properties, can steer the reaction towards a specific outcome. cmu.edu

A hypothetical scenario involves the intramolecular cyclization of a derivative of this compound bearing a nucleophilic tether. A bidentate directing group attached to this tether could coordinate to a metal catalyst, bringing the reactive center into close proximity with the allene. This pre-organization would favor the desired cyclization pathway and control the stereochemistry of the product.

Table 2: Potential Bidentate Directing Groups for Controlled Functionalization

| Directing Group Type | Coordinating Atoms | Potential Application |

|---|---|---|

| Pyridyl-based | N, N | Directing C-H functionalization adjacent to the directing group. nih.gov |

| Aminoquinoline | N, N | Controlling regioselectivity in cross-coupling reactions. |

The electronic nature of the bidentate ligand can also be tuned to modulate the reactivity of the metal center. Electron-donating ligands can increase the electron density on the metal, making it more prone to oxidative addition, which is often the initial step in a catalytic cycle. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for other steps in the catalytic process. This fine-tuning is essential for optimizing the yield and selectivity of a desired transformation involving this compound. For example, in a palladium-catalyzed cross-coupling reaction, the choice of a bidentate phosphine ligand can determine whether the reaction proceeds via a Heck-type pathway or a Suzuki-type coupling, leading to different structural motifs.

Advanced Spectroscopic Characterization of 1 Bromo Penta 1,2 Diene and Derivatives

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.comnih.gov This method has emerged as a reliable tool for determining the absolute configuration and conformational properties of chiral molecules in solution. bruker.comresearchgate.net

For allenes, the antisymmetric C=C=C stretching mode, which appears around 1950 cm⁻¹, is a characteristic vibrational band. researchgate.net While this mode can result in a weak VCD signal, the presence of electron-withdrawing or conjugating substituents can enhance its intensity. researchgate.net The sign of the VCD signal is influenced by the nature of these substituents, providing valuable information for stereochemical analysis. researchgate.net VCD spectroscopy has been successfully applied to study the axial chirality of various molecules, including bromoallenes like those found in natural products such as omaezallene. thieme-connect.com The technique's strength lies in comparing experimental VCD spectra with those predicted by theoretical calculations, often using density functional theory (DFT), to establish the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) and Vacuum-Ultraviolet Circular Dichroism (VUVCD)

Electronic circular dichroism (ECD) and its extension into the lower wavelength region, vacuum-ultraviolet circular dichroism (VUVCD), are instrumental in studying the electronic transitions of chiral molecules.

The absolute configuration of bromoallenes has traditionally been assigned using Lowe's rule, an empirical method based on specific rotation. mdpi.comnih.gov However, this rule can be unreliable, especially when other substituents with large specific rotations are present in the molecule. mdpi.comnih.gov VUVCD offers a more direct and unambiguous method for determining the absolute stereochemistry of bromoallenes. researchgate.netmdpi.com This technique measures CD spectra in the vacuum-ultraviolet region (140–200 nm), where bromoallenes exhibit a characteristic strong absorption. nih.govnih.gov

By applying VUVCD to diastereomeric pairs of bromoallenes, researchers have demonstrated its potential for the unambiguous assignment of their absolute configurations, providing a reliable alternative to Lowe's rule. researchgate.netmdpi.com The method's utility has been showcased in the study of intermediates of natural products like omaezallene. mdpi.com

The strong absorption observed for bromoallenes in the 180–190 nm region of the VUVCD spectrum corresponds to a π–π* electronic transition. mdpi.comnih.gov This transition is characteristic of the bromoallene moiety. mdpi.com The ability to observe this transition, which was previously difficult or only possible in the gas phase, highlights the power of VUVCD for analyzing bromoallene structures in solution. nih.gov The correlation between the observed VUVCD spectra and this specific π–π* transition is a key element in its application for stereochemical analysis. mdpi.com

In VUVCD spectroscopy, the differential absorption of circularly polarized light leads to Cotton effects, which can be positive or negative. For bromoallenes, the VUVCD spectra show distinct positive or negative Cotton effects in the 180–190 nm range, directly correlating with the absolute configuration of the allene (B1206475). researchgate.netmdpi.comnih.gov Specifically, S-isomers of bromoallenes consistently show positive Cotton effects, while R-isomers exhibit negative ones. nih.gov This consistent relationship holds true even in the presence of various other functional groups within the molecule. nih.gov The analysis of these Cotton effects, supported by quantum mechanics calculations, provides a robust and nonempirical method for assigning the absolute configuration of bromoallenes. researchgate.netmdpi.com

Exciton-coupled Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of molecules containing multiple chromophores. nih.gov This technique relies on the through-space interaction of the transition dipole moments of the chromophores, which leads to characteristic split CD signals known as exciton (B1674681) couplets. nih.gov The sign of this couplet is directly related to the spatial arrangement of the chromophores. nih.gov

While direct application to 1-bromo-penta-1,2-diene itself is less common, the principles of exciton-coupled ECD are highly relevant for its derivatives. For instance, if a derivative of this compound is synthesized to include another chromophore, the exciton coupling between the bromoallene group and the new chromophore can be analyzed. This has been demonstrated in studies of derivatives of other complex molecules where chromophores are strategically introduced. semanticscholar.org The analysis of the resulting ECD spectra, often in conjunction with theoretical calculations, can provide detailed structural information. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, providing information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. libretexts.orglibretexts.org The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. bhu.ac.in

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the search results, typical chemical shift ranges for similar structures can be inferred. For instance, protons on carbons adjacent to the bromine atom or involved in the allene system would have characteristic chemical shifts. Similarly, the sp-hybridized central carbon of the allene and the sp²-hybridized carbons would show distinct signals in the ¹³C NMR spectrum.

For comparison, the table below shows typical ¹H and ¹³C NMR chemical shift ranges for related structural motifs.

Table 1: Typical NMR Chemical Shift Ranges for Related Structural Groups

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Alkyl H (R-CH₃, R₂CH₂, R₃CH) | 0.9 - 1.8 | 10 - 40 |

| Alkenyl H (C=C-H) | 4.5 - 6.5 | 110 - 150 |

| Allenic H (C=C=C-H) | 4.5 - 5.5 | 70 - 90 (terminal), 200-215 (central), 110-120 (substituted) |

Note: These are general ranges and can vary based on the specific molecular structure.

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Characteristic ¹³C NMR Chemical Shifts for Allenic Carbons

The ¹³C NMR spectrum of an allene provides distinct signals for its three contiguous sp² and sp hybridized carbon atoms. The central sp-hybridized carbon of the allene functional group is characteristically deshielded and appears at a very low field, typically in the range of 200-220 ppm. organicchemistrydata.org The two terminal sp²-hybridized carbons resonate at a higher field compared to the central carbon.

In the case of this compound, the presence of a bromine atom at the C1 position significantly influences the chemical shifts of the allenic carbons. The electronegativity of the bromine atom causes a downfield shift for the attached carbon (C1). The general chemical shift ranges for carbons in alkyl halides are typically between 55-80 ppm. oregonstate.edu However, the allenic nature of this carbon will further modify its final chemical shift.

Based on these general principles and data from analogous compounds, the expected ¹³C NMR chemical shifts for the allenic carbons of this compound are summarized in the interactive table below.

| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) | Influencing Factors |

| C1 | sp² | 70 - 90 | Allenic nature, Electronegativity of Bromine |

| C2 | sp | 200 - 210 | Central allenic carbon, deshielded |

| C3 | sp² | 90 - 110 | Allenic nature, adjacent to ethyl group |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Computational and Theoretical Studies on 1 Bromo Penta 1,2 Diene Systems

Quantum Chemical Calculations for Chiroptical Properties

The axial chirality of 1-Bromo-penta-1,2-diene makes it a candidate for chiroptical studies. Quantum chemical calculations are instrumental in predicting and interpreting its circular dichroism (CD) spectra, which is crucial for determining its absolute configuration.

Density Functional Theory (DFT) for Conformational Analysis and Optimization

A prerequisite for accurate chiroptical predictions is a thorough conformational analysis. Density Functional Theory (DFT) has emerged as a robust method for optimizing the geometries of various conformers and determining their relative stabilities.

The choice of the exchange-correlation functional in DFT is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for a variety of molecular systems, including the geometry optimization of bromoallenes. mdpi.com

For properties that are sensitive to long-range interactions, such as charge-transfer excitations that can influence CD spectra, long-range corrected functionals like CAM-B3LYP (Coulomb-attenuating method B3LYP) are often preferred. nih.gov CAM-B3LYP has been shown to provide improved accuracy for the prediction of ECD spectra of chiral alkenes compared to B3LYP. nih.gov The BHandHLYP (Becke, half-and-half, Lee-Yang-Parr) functional, which includes a larger percentage of Hartree-Fock exchange, can also be employed, particularly for systems where standard hybrid functionals may not be sufficient.

Table 1: Comparison of DFT Functionals for Chiroptical Studies

| Functional | Type | Strengths in Chiroptical Studies | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid | Good for ground-state geometry optimization and conformational analysis of a wide range of molecules. mdpi.comsciforum.netmdpi.com | Geometry optimization, vibrational frequencies. inpressco.com |

| BHandHLYP | Hybrid | Can provide better descriptions for certain excited states. | Calculation of properties where standard hybrids might be less accurate. |

| CAM-B3LYP | Long-range Corrected Hybrid | More reliable for predicting CD spectra, especially for systems with potential charge-transfer states. nih.gov | TDDFT calculations for CD and UV-Vis spectra. nih.gov |

This table is generated based on general knowledge in computational chemistry and the provided search results.

The basis set determines the mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d) basis set is a common choice for initial geometry optimizations of organic molecules like bromoallenes, offering a reasonable compromise between accuracy and computational expense. mdpi.com For more accurate energy calculations and finer geometric details, larger basis sets such as 6-311G(2d,p) are often employed.

The Ahlrichs' valence triple-zeta basis set, TZVP (triple-zeta valence with polarization), is another robust option, particularly for TDDFT calculations of chiroptical properties. rsc.org The choice of basis set can influence the final results, and it is often advisable to test the basis set dependence of the calculated properties. mdpi.com

Table 2: Overview of Basis Sets Used in DFT Calculations of Allenic Systems

| Basis Set | Description | Typical Use Cases |

|---|---|---|

| 6-31G(d) | Double-zeta split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and conformational searches. mdpi.com |

| 6-311G(2d,p) | Triple-zeta split-valence with multiple polarization functions on heavy atoms and polarization functions on hydrogens. | More accurate single-point energy calculations and geometry refinements. |

| TZVP | Triple-zeta valence with polarization functions. | Often used for TDDFT calculations to predict CD spectra, providing a good balance of accuracy and cost. rsc.org |

This table is generated based on general knowledge in computational chemistry and the provided search results.

Time-Dependent Density Functional Theory (TDDFT) for Theoretical CD Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is the workhorse for calculating the excited-state properties of molecules, making it indispensable for predicting theoretical CD spectra. mdpi.com By calculating the rotational strengths of electronic transitions, TDDFT allows for the simulation of the entire CD spectrum. This theoretical spectrum can then be compared with experimental data to assign the absolute configuration of a chiral molecule like this compound. mdpi.comresearchgate.net The accuracy of TDDFT predictions is highly dependent on the chosen functional and basis set. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, locating transition states, and calculating activation barriers, theoretical chemistry can provide a detailed understanding of the feasibility and stereochemical outcomes of various reactions.

Due to the presence of multiple functional groups—an allene (B1206475) and a bromoalkene—this compound can potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and pericyclic reactions.

For instance, nucleophilic attack on the allene system could proceed via an SN2' mechanism, where the nucleophile attacks the terminal carbon of the allene, leading to a substitution with a shift of the double bond. Computational studies can model the approach of the nucleophile, locate the transition state for this concerted process, and determine the activation energy, thereby predicting the reaction's feasibility. sciforum.netmdpi.com

Electrophilic addition to the diene system is another plausible reaction pathway. The addition of an electrophile, such as HBr, to a conjugated diene can lead to both 1,2- and 1,4-addition products through a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.comchemistrysteps.comlibretexts.org Computational modeling can be used to determine the relative stabilities of the possible carbocation intermediates and the transition states for the subsequent nucleophilic attack, providing insights into the product distribution under kinetic and thermodynamic control. masterorganicchemistry.com

Furthermore, the 1,2-diene moiety can participate in pericyclic reactions. nih.gov For example, it could potentially undergo a [2+2] cycloaddition with an appropriate reaction partner. Theoretical calculations can be employed to investigate the concerted nature of such reactions, determine whether they are thermally or photochemically allowed based on orbital symmetry rules, and calculate the activation barriers. rsc.orgresearchgate.netacs.orgresearchgate.net

While specific computational studies on the mechanistic pathways of this compound are not extensively documented in the literature, the principles and methodologies from studies on related bromoallenes and dienes provide a robust framework for such investigations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-2-bromobutane |

| (R)-2-methylbutanenitrile |

| 1-butene |

| butadiene |

| 3-bromo-1-butene |

| 2-methylpropene |

| 2-chloro-2-methylpropane |

| 1-chloro-2-methylpropane |

| 1,4-pentadiene |

| 2,4-dichloropentane |

| 1,3-butadiene |

| 3,4-dibromo-1-butene |

Structure-Reactivity Correlations from Computational Data

By analyzing computed properties, it is possible to establish correlations between a molecule's structure and its reactivity. These correlations are invaluable for predicting the behavior of new substrates and for designing more efficient reactions.

The reactivity of a molecule is governed by a combination of steric and electronic factors. Computational methods allow for the quantification and separation of these effects. The Activation Strain Model (ASM), for example, partitions the activation energy into the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the actual interaction between the distorted reactants). rsc.orgresearchgate.net

This analysis reveals whether a reaction is controlled by steric hindrance (strain) or electronic interactions (orbital overlap, electrostatic forces). mdpi.comdntb.gov.ua For bromoallenes, electronic parameters can be assessed by analyzing molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is associated with the most nucleophilic regions of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates electrophilic sites. ic.ac.uk Various steric parameters, such as those devised by Taft (ES) or Verloop (L, B1, B5), can be calculated to quantify the spatial constraints of substituents, providing a more refined understanding of steric effects than simple bulk. ubaya.ac.idnih.gov

Theoretical calculations can be used to predict the reactivity of bromoallenes towards different reagents. One approach involves analyzing the molecule's frontier molecular orbitals (HOMO and LUMO). For example, in the reaction of bromoallene with an electrophile, the location and energy of the HOMO can predict the site of nucleophilic attack. ic.ac.uk Computational analyses have compared the predictive power of delocalized Molecular Orbitals (MOs) versus localized Natural Bond Orbitals (NBOs) in identifying the most nucleophilic C=C bond in bromoallene. ic.ac.uk

Furthermore, global reactivity indices derived from conceptual DFT, such as the global electrophilicity index (ω), can predict the reactivity of a compound in reactions like cycloadditions. peerj.com This index, calculated from the HOMO and LUMO energies, can forecast whether substitutions on the allene framework will enhance or decrease its reactivity towards nucleophiles. peerj.com By calculating the activation energies for competing reaction pathways, computational chemistry can also predict whether a reaction will be under kinetic or thermodynamic control, thus forecasting the major product under different conditions. longdom.org

Applications and Future Research Directions

Synthetic Utility in Complex Molecule Construction

The unique structural and electronic properties of 1-bromo-penta-1,2-diene position it as a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of the allene (B1206475) and the carbon-bromine bond, which allow for a variety of chemical transformations.

Building Blocks for Multiply Functionalized Allenes

This compound serves as a key building block for the creation of more complex, multiply functionalized allenes. The presence of the bromine atom allows for participation in palladium-catalyzed reactions, such as the modular allenation and borylation of alkenes. This process enables the divergent synthesis of a range of functionalized allenes with a high degree of regio- and diastereoselectivity. The reaction demonstrates broad substrate scope and compatibility with various functional groups, offering a direct method for installing both allenyl and boryl groups across alkenes. The stabilization of the bromoallene is crucial for the oxidative insertion of the palladium catalyst into the allenyl-bromine bond, a key step in the catalytic cycle.

Precursors for Diverse Heterocyclic Scaffolds

While direct examples of this compound in the synthesis of a wide array of heterocycles are not extensively documented, its potential as a precursor is significant. The reactivity of allenes allows them to be versatile components in the synthesis of various heterocyclic systems. For instance, lithiated alkoxyallenes are known to be effective in the preparation of furans, pyrroles, and 1,2-oxazines. These heterocyclic intermediates can then be used in the synthesis of natural products. The ability of allenes to participate in multi-component reactions further expands their utility in creating highly functionalized heterocyclic structures, such as 4-hydroxypyridines, 5-acetyloxazoles, and pyrimidines. Given the reactivity of its allene functional group, this compound is a promising candidate for the development of novel synthetic routes to diverse heterocyclic scaffolds.

Occurrence and Derivatization of Bromoallene Moieties in Natural Products

Bromoallene moieties, while not widespread, are found in some natural products, particularly those from marine sources like red algae. The biosynthesis of these compounds is of significant interest, and laboratory synthesis often involves the epoxidation of bromoallenes. This reaction can lead to the formation of α,β-unsaturated carboxylic acids through the intermediacy of a bromoallene oxide. This transformation is believed to proceed through a Favorskii-type rearrangement of a bromocyclopropanone intermediate, connecting the chemistry of bromoallenes to observed metabolites in red algae. rsc.org

The derivatization of natural products containing bromoallene functionalities can lead to the creation of novel compounds with potentially interesting biological activities. The reactivity of the allene and the carbon-bromine bond allows for a range of chemical modifications. For instance, the bromine atom can be replaced through various cross-coupling reactions, introducing new functional groups. The double bonds of the allene can undergo cycloaddition reactions or be oxidized to introduce new stereocenters. These derivatization strategies are crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.gov

Development of Novel Catalytic Systems for Bromoallene Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of bromoallenes like this compound. Recent advancements have focused on transition-metal catalysis, particularly with palladium, to achieve selective transformations. These catalytic systems are designed to control the chemoselectivity, regioselectivity, and diastereoselectivity of reactions involving bromoallenes. For example, in the allenylborylation of alkenes, the palladium catalyst must selectively undergo oxidative addition into the allenyl-bromine bond while avoiding side reactions such as C=C insertion. The development of enantioselective catalytic systems is a significant area of ongoing research, aiming to produce chiral allenes with high enantiomeric purity. These chiral allenes are valuable building blocks in the synthesis of complex, biologically active molecules. ijirset.com

Advancements in Spectroscopic Techniques for Allene Characterization

The accurate characterization of allenes such as this compound is essential for understanding their structure, purity, and reactivity. Modern spectroscopic techniques play a pivotal role in this process. Advances in nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, allow for the unambiguous assignment of protons and carbons in the allene structure. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic cumulative double bonds of the allene, which typically show a strong absorption band in the region of 1950-1970 cm⁻¹. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula. wikipedia.org

Recent developments in spectroscopic methods are further enhancing the ability to characterize complex molecules. Ultrafast spectroscopy techniques enable the study of molecular dynamics on the femtosecond timescale, providing insights into reaction mechanisms. rsc.org The integration of artificial intelligence and machine learning with spectroscopic analysis is also a growing trend, allowing for the rapid interpretation of complex spectra and the identification of subtle structural features. rsc.org

Frontiers in Computational Chemistry for Predictive Allene Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the synthesis and reactivity of allenes. rsc.org Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, determine the energies of transition states and intermediates, and rationalize the stereochemical outcomes of allene-forming and allene-participating reactions. researchgate.net For example, computational studies have been instrumental in elucidating the mechanism of palladium-catalyzed allene-allene cross-coupling reactions, identifying the rate-determining step and the origins of selectivity. researchgate.net

Computational models can also predict the reactivity of different allenes and help in the design of new synthetic strategies. By calculating properties such as frontier molecular orbital energies, it is possible to predict whether a particular reaction is likely to occur and to optimize reaction conditions for higher yields and selectivities. simsonpharma.com This predictive power accelerates the discovery of new reactions and facilitates the synthesis of novel and complex molecules derived from allenes like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-penta-1,2-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation of precursor allenes or dehalogenofluorination of brominated alkenes. For example, perfluoro analogs can be prepared via copper-mediated dehalogenofluorination of bromo- or iodo-substituted alkenes . Reaction conditions such as temperature, catalyst choice (e.g., Cu powder), and solvent polarity significantly impact yield and purity. Optimization requires monitoring by gas chromatography (GC) or NMR to track intermediate formation and byproduct suppression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify allene protons (δ 4.5–6.5 ppm) and coupling patterns to confirm conjugation. For example, in related compounds, NOESY experiments distinguish E/Z isomers by correlating proton spatial proximity .

- IR Spectroscopy : Monitor C=C stretching vibrations (~1950–2100 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 189 for C₅H₇Br) and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can researchers design stereoselective reactions using this compound as a precursor, and what factors control the E/Z isomer ratio in products?

- Methodological Answer : Stereoselectivity in coupling reactions (e.g., Heck reactions) depends on:

- Catalyst Systems : Palladium catalysts with phosphine ligands enhance regioselectivity. For instance, using Pd(OAc)₂ with PPh₃ in DMF increases E-isomer dominance .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring E-configuration, while nonpolar solvents may favor Z-isomers .

- Temperature Control : Lower temperatures (0–25°C) reduce thermal isomerization, preserving stereochemical integrity .

Q. What methodologies are recommended for resolving contradictions in reported reaction outcomes or physicochemical properties of this compound derivatives?

- Methodological Answer : To address discrepancies:

- Systematic Literature Review : Use databases like PubMed and Chemical Abstracts with search terms targeting "allene bromination" or "this compound reactivity" to identify primary studies .

- Data Quality Assessment : Apply criteria from EPA risk evaluations, such as verifying peer-reviewed protocols, standardized exposure conditions, and reproducibility .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., identical catalysts, solvents) to isolate variables .

Methodological Considerations for Data Analysis

- Thermochemical Data : Reference ionization energies (e.g., 10.01–10.10 eV via photoelectron spectroscopy) and phase-change enthalpies to predict stability under reaction conditions .

- Computational Modeling : Use DFT calculations to simulate reaction pathways and compare with experimental NMR/IR data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.